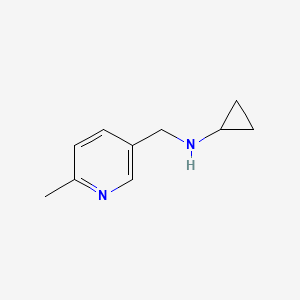
3-(Cyclohexylmethoxy)piperidine
Overview
Description
3-(Cyclohexylmethoxy)piperidine is a cyclic organic compound that is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. It is a versatile building block in the synthesis of complex molecules, and has been widely studied in a variety of scientific research applications.
Scientific Research Applications
Analytical Profiles and Metabolic Pathways
Analytical Characterization : The paper by De Paoli et al. (2013) presented the analytical profiles of three psychoactive arylcyclohexylamines, including 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine, through various analytical techniques. The study developed and validated a method for the qualitative and quantitative analysis of these substances in biological matrices using liquid chromatography and mass spectrometry, providing insights into the analytical approaches for studying such compounds De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013).
Metabolism and Identification : Another study by Arbouche et al. (2021) detailed the determination of 3-MeO-PCP and its metabolites in human blood and urine in a fatal intoxication case. This research provides a foundational understanding of the metabolic pathways and detection techniques for such compounds, which may be relevant for understanding related substances like 3-(Cyclohexylmethoxy)piperidine Arbouche, N., Kintz, P., Zagdoun, C., Gheddar, L., Raul, J., & Ameline, A. (2021).
Synthesis and Structural Analysis
Synthesis of Derivatives : Research by Fan et al. (2007) involved the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives using cyclohexyl isocyanide and piperidine. This study highlights methods for synthesizing derivatives of cyclic and piperidine compounds, which could be relevant for the synthesis or modification of 3-(Cyclohexylmethoxy)piperidine Fan, M., Qian, B., Zhao, L., & Liang, Y.-M. (2007).
Pharmacological Profiles of Analogs : The paper by Roth et al. (2013) investigated the pharmacological profiles of novel ketamine and phencyclidine analogues, including 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine. It examined their affinities for the PCP-site on the glutamate NMDA receptor and other targets, providing insights into the biological activities of such compounds Roth, B., Gibbons, S., Arunotayanun, W., Huang, X.-P., Setola, V., Treble, R., & Iversen, L. (2013).
Structural Characterization and Synthesis : The study by Padmavathy et al. (2005) focused on the structural characterization of a related compound, illustrating the conformational preferences and hydrogen bonding patterns in its crystalline form. Understanding such structural aspects can be important for the rational design and synthesis of related compounds like 3-(Cyclohexylmethoxy)piperidine Padmavathy, R., Bhavani, N., Saminathan, K., Natarajan, D., & Sivakumar, K. (2005).
properties
IUPAC Name |
3-(cyclohexylmethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHYPFOYMHZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethoxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)


![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)

![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)




